4-Phenyl-1-butanol

Description

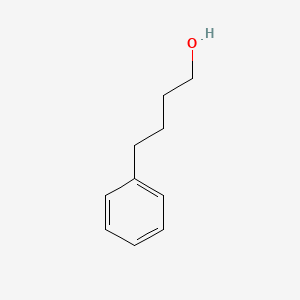

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZLXQFDGRCELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062994 | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3360-41-6, 55053-52-6 | |

| Record name | Benzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003360416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055053526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenebutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ORZ1321G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-1-butanol

CAS Number: 3360-41-6

This technical guide provides a comprehensive overview of 4-Phenyl-1-butanol (B1666560), a versatile aromatic alcohol with significant applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the creation of therapeutic agents.

Core Properties of this compound

This compound is a colorless liquid with a mild, floral, rose-like odor.[1] Its physicochemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| CAS Number | 3360-41-6 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 140-142 °C at 14 mmHg258-259 °C at 760 mmHg | [1][3] |

| Density | 0.984 g/mL at 20 °C | [3][4] |

| Refractive Index | 1.521 at 20 °C | [3][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1][4] |

| LogP | 2.350 | [4] |

Synthesis of this compound: Experimental Protocol

Several methods for the synthesis of this compound have been reported. One common approach involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by reduction.[5] An alternative and widely referenced method is the reaction of benzene with γ-butyrolactone. A detailed experimental protocol for a two-step synthesis starting from benzene and γ-butyrolactone is provided below.

Step 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid

-

To a 100 mL three-necked flask, add benzene (100 g, 1.28 mol) and anhydrous aluminum chloride (AlCl₃) (50 g, 0.38 mol).

-

Stir the mixture at 50 °C for 10 minutes.

-

Add γ-butyrolactone (21.5 g, 0.25 mol) to the mixture.

-

Maintain the reaction at the same temperature for 1.5 hours.

-

Pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL) in ice water (600 mL).

-

Separate the organic layer and remove the benzene by vacuum distillation.

-

Dissolve the residue in water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide (B78521) solution.

-

Decolorize the solution with activated carbon and filter.

-

Acidify the filtrate with 3 mol/L hydrochloric acid to a pH of 2 to precipitate the product.

-

Filter the white precipitate, wash with water, and dry to obtain 4-phenyl-4-oxobutanoic acid.

Step 2: Reduction to this compound

-

In a 250 mL four-necked bottle, add sodium borohydride (B1222165) (NaBH₄) (3.4 g, 90 mmol) and anhydrous tetrahydrofuran (B95107) (THF) (50 mL).

-

While stirring at 0-10 °C, add a solution of 4-phenyl-4-oxobutanoic acid (12.3 g, 75 mmol) in THF over 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring until gas evolution ceases.

-

At 35 °C, add a solution of iodine (9.5 g, 37.5 mmol) in THF (50 mL), which will result in significant gas release over approximately 2 hours.

-

The resulting product is this compound. Further purification can be achieved by distillation.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[2][3] Its utility is highlighted in the preparation of:

-

NK105 : A paclitaxel-incorporating micellar nanoparticle formulation used in cancer therapy.[1][6]

-

Substituted Pyrrolidine-2-carboxylic Acids : These compounds are investigated for the treatment of diseases associated with AT2 receptor function.[1]

-

Prolyl Oligopeptidase (POP) Inhibitors : Derivatives of 4-phenylbutanoic acid, which can be synthesized from this compound, are potent inhibitors of POP, an enzyme implicated in neurodegenerative diseases.[7]

-

Salmeterol and Pranlukast : this compound is a key starting material for the manufacture of these drugs.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence of the biological activity of this compound itself or its direct involvement in specific signaling pathways. Its primary role in a biological context is as a precursor to pharmacologically active molecules. For instance, its derivatives have been shown to act as potent inhibitors of prolyl oligopeptidase (POP), a serine protease involved in the regulation of neuropeptides.[7] The development of such inhibitors is a key area of research for therapeutic interventions in neurological disorders.[7]

Analytical Methods

The analysis and purification of this compound are typically performed using standard chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a common method for assessing the purity of this compound and identifying any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) group.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

Caption: A simplified workflow for the synthesis of this compound.

References

- 1. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. This compound 99 3360-41-6 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-Phenyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Phenyl-1-butanol (B1666560), a versatile alcohol derivative with applications in organic synthesis and fragrance development. This document summarizes its key molecular characteristics and provides a foundation for its use in research and development.

Core Molecular and Physical Properties

This compound, also known as benzenebutanol, is a colorless liquid with a characteristic sweet, herbaceous-rosy odor.[1] Its fundamental properties are detailed below, providing essential data for experimental design and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][2][3][4][5] |

| Linear Formula | C₆H₅(CH₂)₄OH | [5] |

| Molecular Weight | 150.22 g/mol | [1][2][3][4][5] |

| CAS Number | 3360-41-6 | [1][2][3][5] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 140-142 °C at 14 mmHg | [1][2][3] |

| 258-259 °C at 760 mmHg | [3] | |

| Density | 0.984 g/mL at 20 °C | [1] |

| Refractive Index | 1.521 at 20 °C | [1] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1] |

Chemical Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis. For instance, it is utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation, and in the preparation of substituted pyrrolidine-2-carboxylic acids for studying AT2 receptor function-associated diseases.[1]

Key reactions involving this compound include its oxidation by ceric ammonium (B1175870) nitrate (B79036) in acetonitrile (B52724) to produce 2-phenyltetrahydrofuran.[1] Furthermore, it can undergo cyclization in the presence of phosphoric acid at high temperatures to yield tetralin.[1]

The synthesis of this compound can be achieved through the condensation of phenylacetaldehyde (B1677652) and acetaldehyde, followed by hydrogenation and reduction of the resulting unsaturated aldehyde.[1]

A logical workflow for a common reaction of this compound is its oxidation, as illustrated in the diagram below.

Caption: Oxidation of this compound to 2-Phenyltetrahydrofuran.

References

A Technical Guide to the Physical Properties of 4-Phenyl-1-Butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of 4-phenyl-1-butanol (B1666560) (CAS No: 3360-41-6), an important intermediate in the synthesis of various compounds, including pharmaceuticals and fragrances. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its structural and molecular properties are foundational to its behavior in chemical reactions and formulations.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | 140-142 °C @ 14 mmHg[1][2][3][4][5][6][7] 258-259 °C @ 760 mmHg[8] |

| Density | 0.984 g/mL @ 20 °C[1][2][3][4][5][6][7][9] 0.972 g/mL @ 25 °C[1][3] |

| Refractive Index (n_D) | 1.521 @ 20 °C[1][2][3][4][5][6][7][9] |

| Flash Point | >110 °C (>230 °F) - Closed Cup[2][4][5][6][7][10][11] |

| Vapor Pressure | 0.007 mmHg @ 25 °C (estimated)[8] |

| Solubility | Soluble in alcohol; Almost insoluble in water[6][8] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and material-efficient method is the Thiele tube or micro-boiling point method.[12][13][14][15][16]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil

-

Heating source (e.g., Bunsen burner with micro-burner attachment)

Procedure:

-

A small sample (a few milliliters) of this compound is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in the Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15][16]

-

The barometric pressure should be recorded, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. The modern standard for accurate density measurement of liquids is the oscillating U-tube digital density meter. This method is outlined in ASTM D4052.[3][6][8][10]

Apparatus:

-

Digital Density Meter with an oscillating U-tube and temperature control.

-

Syringes for manual sample injection or an autosampler.

-

Cleaning solvents (e.g., ethanol, acetone) and dry air or nitrogen.

Procedure:

-

Calibration: The instrument is calibrated using two reference standards, typically dry air and high-purity water, at the desired measurement temperature (e.g., 20 °C).

-

Sample Preparation: The this compound sample is equilibrated to the measurement temperature and checked to be free of air bubbles.

-

Injection: A small, precise volume (typically 0.7-1.0 mL) of the sample is injected into the thermostatted U-tube.[6][10]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: Using the calibration data, the instrument automatically calculates the density of the sample. The result is typically reported in g/mL or g/cm³ to at least three decimal places.[6]

-

Cleaning: After measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried with a stream of air or nitrogen to prevent cross-contamination.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used for identification and purity assessment. The standard procedure often follows methods like ASTM D1218.[2][4][9][17]

Apparatus:

-

Abbe-type or digital refractometer with a monochromatic light source (typically a sodium D-line at 589.3 nm).

-

Constant temperature water bath or Peltier temperature control system.

-

Certified refractive index standards for calibration.

-

Soft lens paper and appropriate cleaning solvents.

Procedure:

-

Calibration: The refractometer is calibrated using a certified liquid standard with a known refractive index at the measurement temperature (e.g., 20 °C).

-

Temperature Control: The instrument's prisms are brought to and maintained at the specified temperature (e.g., 20.0 ± 0.1 °C).

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism. The prisms are then closed and locked.

-

Measurement (Abbe Refractometer): The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

-

Measurement (Digital Refractometer): The instrument automatically measures the critical angle of refraction and displays the refractive index value.

-

Cleaning: The prisms are carefully cleaned with a soft tissue and a suitable solvent after each measurement.

Common Synthesis Workflow

This compound is commonly synthesized via a two-step process starting from benzene (B151609) and γ-butyrolactone. The first step is a Friedel-Crafts acylation to form 4-oxo-4-phenylbutanoic acid, which is subsequently reduced to the target alcohol.[18][19][20]

Caption: Synthesis workflow of this compound from benzene.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. scribd.com [scribd.com]

- 3. store.astm.org [store.astm.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. aidic.it [aidic.it]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. kaycantest.com [kaycantest.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. matestlabs.com [matestlabs.com]

- 10. data.ntsb.gov [data.ntsb.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chymist.com [chymist.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. store.astm.org [store.astm.org]

- 18. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]

- 19. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 20. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 4-Phenyl-1-Butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1-butanol (B1666560), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a detailed, generalized experimental protocol for determining solubility, and the role of this compound in relevant synthetic pathways.

Solubility of this compound: A Qualitative Overview

This compound (CAS No: 3360-41-6) is a colorless liquid with a chemical structure that imparts a degree of polarity due to the hydroxyl group, while the phenyl group and the butyl chain contribute to its nonpolar character. This amphiphilic nature governs its solubility in various organic solvents. While precise quantitative data is scarce, a qualitative understanding can be drawn from various chemical and supplier databases.

The general principle of "like dissolves like" is a useful starting point for assessing the solubility of this compound. Its hydroxyl group allows for hydrogen bonding with polar protic solvents, while the phenylbutyl chain facilitates interaction with nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble[1] | The hydroxyl group of this compound can form hydrogen bonds with methanol. |

| Ethanol (B145695) | Soluble[1][2] | Similar to methanol, ethanol is a good solvent for alcohols due to hydrogen bonding. | |

| Polar Aprotic | Acetone (B3395972) | Likely Soluble | The polarity of acetone should allow for good miscibility with this compound. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Ethyl Acetate | Moderately Soluble[2] | As a less polar solvent than acetone, it is expected to be a reasonable solvent for this compound. | |

| Nonpolar | Chloroform | Soluble[3] | The nonpolar characteristics of the phenylbutyl chain contribute to its solubility in chloroform. |

| Toluene (B28343) | Likely Soluble | The aromatic nature of toluene should facilitate the dissolution of the phenyl group of this compound. | |

| Hexane | Likely Sparingly Soluble | While the butyl chain has some affinity for hexane, the polar hydroxyl group will limit solubility. | |

| Aqueous | Water | Almost Insoluble[1][4] | The large, non-polar phenylbutyl group dominates the molecule, leading to poor aqueous solubility. An estimated water solubility is 2411 mg/L at 25 °C.[1] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[5][6][7][8][9] The following is a detailed, generalized protocol that can be adapted to quantify the solubility of this compound in various organic solvents.

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical method.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.[6]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solute to settle.

-

To ensure complete removal of undissolved solute, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Role in Pharmaceutical Synthesis: Experimental Workflows

This compound is a vital building block in the synthesis of several important pharmaceutical drugs, including the long-acting β2-adrenergic agonist Salmeterol (B1361061) and the leukotriene receptor antagonist Pranlukast.[10]

Synthesis of Salmeterol Intermediate

This compound is a key starting material in the synthesis of the side chain of Salmeterol. The following diagram illustrates a typical synthetic workflow.

In this process, this compound undergoes an etherification reaction with 1,6-dibromohexane in the presence of a base and a phase transfer catalyst to yield the key intermediate, 1-(6-bromohexyloxy)-4-phenylbutane.[10][11] This intermediate is then further reacted to complete the synthesis of the Salmeterol side chain.

Synthesis of Pranlukast Intermediate

This compound is also a precursor in the synthesis of 4-(4-phenylbutoxy)benzoic acid, a crucial intermediate for the production of Pranlukast.

The synthesis begins with the conversion of this compound to 1-bromo-4-phenylbutane. This bromide then undergoes a Williamson ether synthesis with methyl p-hydroxybenzoate. The resulting ester is subsequently hydrolyzed to yield the final intermediate, 4-(4-phenylbutoxy)benzoic acid.[12]

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, its qualitative solubility profile is well-understood based on its chemical structure. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the critical role of this compound as a versatile intermediate in the synthesis of important pharmaceuticals like Salmeterol and Pranlukast underscores its significance in drug development and organic synthesis. The outlined synthetic workflows provide a clear visual representation of its application in these complex multi-step processes.

References

- 1. This compound, 3360-41-6 [thegoodscentscompany.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - 99% Purity, Clear Colorless Liquid | Cas No: 3360-41-6, Density: 0.984 G/ml, Multiple Synthesis Applications at Best Price in Mumbai | Seema Biotech [tradeindia.com]

- 4. 4-Phenylbutanol CAS#: 3360-41-6 [amp.chemicalbook.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]

- 11. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 12. CN104402710B - Pranlukast intermediate 4-(4-phenylbutoxy) benzoic synthesis new way - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Phenyl-1-Butanol: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenyl-1-butanol (B1666560).

Chemical Structure and Properties

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a phenyl group attached to a four-carbon aliphatic chain, with a primary alcohol functional group at the terminus.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3360-41-6 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 140-142 °C at 14 mmHg |

| Density | 0.984 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.521 |

| SMILES | OCCCCc1ccccc1 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the hydrogen environments within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 90 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.10 | m | 5H | Aromatic protons (C₆H₅) |

| 3.63 | t | 2H | -CH₂-OH |

| 2.64 | t | 2H | Ph-CH₂- |

| 1.71 - 1.55 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 142.6 | C1 (quaternary aromatic) |

| 128.4 | C3, C5 (aromatic CH) |

| 128.3 | C2, C6 (aromatic CH) |

| 125.7 | C4 (aromatic CH) |

| 62.6 | -CH₂-OH |

| 35.8 | Ph-CH₂- |

| 32.4 | Ph-CH₂-CH₂- |

| 28.9 | -CH₂-CH₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~3025 | Medium | C-H stretch (aromatic) |

| ~2935, ~2860 | Strong | C-H stretch (aliphatic) |

| ~1604, ~1496, ~1454 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

| ~745, ~698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here was obtained via electron impact (EI) ionization.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~20 | [M]⁺ (Molecular Ion) |

| 132 | ~10 | [M - H₂O]⁺ |

| 117 | ~25 | [M - H₂O - CH₃]⁺ |

| 104 | 100 | [C₈H₈]⁺ (Tropylium ion rearrangement) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 MHz) and a corresponding frequency for carbon-13.[2]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (FTIR)

-

Sample Preparation: For a neat liquid like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[3]

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

-

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.[4] The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[5] The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[5][6]

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.[7]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Interpretation and Structural Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic workflow for the structural elucidation of this compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. m.youtube.com [m.youtube.com]

Molecular Structure and Proton Environments

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-phenyl-1-butanol (B1666560)

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document details the interpretation of the spectrum, presents quantitative data in a structured format, outlines a standard experimental protocol for data acquisition, and uses visualizations to clarify structural relationships and workflows.

The first step in analyzing an NMR spectrum is to understand the chemical structure of the molecule and identify the non-equivalent proton environments. This compound possesses a phenyl group and a four-carbon aliphatic chain with a terminal primary alcohol. This structure gives rise to six distinct sets of protons, as illustrated below.

Caption: Structure of this compound with proton environments labeled Hₐ-Hբ.

-

Hₐ (Aromatic Protons): Five protons on the phenyl ring. Due to the free rotation of the C-C bond, they appear as a complex multiplet but are often treated as a single group in introductory analysis.

-

Hₑ (Hydroxyl Proton): One proton of the alcohol group (-OH).

-

Hd (Benzylic Protons): Two protons on the carbon adjacent to the phenyl ring.

-

Hc (Methylene Protons): Two protons on the carbon adjacent to Hd and Hb.

-

Hb (Methylene Protons): Two protons on the carbon adjacent to the hydroxyl group.

¹H NMR Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hₐ | 7.14 - 7.27 | 5H | Multiplet (m) | - | Aromatic protons (C₆H₅-) |

| Hb | ~3.62 | 2H | Triplet (t) | ~6.6 | Methylene (B1212753) protons (-CH₂-OH) |

| Hd | ~2.62 | 2H | Triplet (t) | ~7.6 | Benzylic protons (Ar-CH₂-) |

| Hc | 1.56 - 1.68 | 4H | Multiplet (m) | - | Methylene protons (-CH₂-CH₂-) |

| Hₑ | Variable (e.g., ~1.5) | 1H | Singlet (s, broad) | - | Hydroxyl proton (-OH) |

Note: The signal for Hc represents two overlapping methylene groups. In higher resolution spectra, these may be resolved into two separate multiplets.

Detailed Spectrum Analysis

The chemical shift, integration, and multiplicity of each signal provide specific information about the molecular structure.

-

Hₐ (Aromatic, 7.14 - 7.27 ppm): This signal appears in the characteristic downfield region for aromatic protons.[1] The integration of 5H confirms the presence of a monosubstituted benzene (B151609) ring. The complex multiplet arises from small differences in the chemical shifts and coupling between the ortho, meta, and para protons.

-

Hb (Methylene, ~3.62 ppm): This signal is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom. Its integration corresponds to 2H. The signal is a triplet because it is coupled to the two adjacent Hc protons (n+1 = 2+1 = 3).

-

Hd (Benzylic, ~2.62 ppm): This signal corresponds to the benzylic protons.[1] The electron-withdrawing effect of the phenyl ring causes a downfield shift compared to a standard alkane. It integrates to 2H and appears as a triplet due to coupling with the two neighboring Hc protons (n+1 = 2+1 = 3).

-

Hc (Methylene, 1.56 - 1.68 ppm): These four protons from the two central methylene groups are in a similar chemical environment and overlap in a complex multiplet.[1] The Hb protons are split by Hc, and the Hd protons are also split by their adjacent Hc protons.

-

Hₑ (Hydroxyl, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to adjacent protons. This exchange can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide causes the -OH peak to disappear from the spectrum.

Logical Relationship of Spin-Spin Splitting

The multiplicity of each signal is a direct result of the number of neighboring protons, governed by the n+1 rule.

Caption: Spin-spin splitting logic for the aliphatic protons of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a standard ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Mass Determination: Accurately weigh 5-25 mg of the solid this compound sample.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1] Mix gently (e.g., by vortexing) until the sample is fully dissolved.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. Solid particles can degrade the quality of the spectrum.

-

Internal Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used as a secondary reference.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

-

Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

Parameter Setup: Set the acquisition parameters for a standard ¹H experiment. This includes:

-

Pulse Angle: Typically a 90° pulse.

-

Acquisition Time (at): The duration for which the signal (FID) is recorded, typically 2-4 seconds.

-

Relaxation Delay (d1): A delay between pulses to allow protons to return to equilibrium, typically 1-5 seconds.

-

Number of Scans (ns): The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

-

Acquisition: Start the experiment. The spectrometer will emit radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Calibration: The chemical shift axis is calibrated by setting the reference peak (TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm) to its known value.

-

Integration: The relative areas under each peak are calculated to determine the ratio of protons giving rise to each signal.

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis from preparation to final report.

References

The Structural Elucidation of 4-Phenyl-1-Butanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-butanol (B1666560) is a significant aromatic alcohol utilized as a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] While its chemical and physical properties are well-documented, a definitive crystal structure remains elusive in publicly accessible crystallographic databases. This technical guide consolidates the available spectroscopic and physical data for this compound. Furthermore, it provides a comprehensive, generalized protocol for the determination of a small molecule crystal structure, from crystallization to X-ray diffraction analysis, to aid researchers in future structural elucidation efforts for this and similar compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₄O, is a colorless liquid characterized by a mild, rosy, herbaceous odor.[2][3] Its utility spans various industrial applications, including the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation, and substituted pyrrolidine-2-carboxylic acids for treating AT2 receptor function-associated diseases.[2] Despite its widespread use, a comprehensive understanding of its solid-state conformation through single-crystal X-ray diffraction has not been reported in the available scientific literature. This guide aims to bridge this gap by summarizing known data and presenting a detailed workflow for its crystal structure determination.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for its handling, characterization, and the design of crystallization experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [2][4][5] |

| Molecular Weight | 150.22 g/mol | [2][5] |

| Boiling Point | 140-142 °C at 14 mmHg | [2] |

| Density | 0.984 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.521 | [2] |

| Flash Point | >230 °F (>110 °C) | [2][3] |

| LogP | 2.350 | [2] |

| pKa | 15.13 ± 0.10 (Predicted) | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by reduction.[6] An alternative method utilizes the reaction of phenylacetaldehyde (B1677652) and acetaldehyde, followed by hydrogenation and reduction.[2] Industrial processes have been developed to avoid hazardous reagents, such as a novel synthesis using tetrahydrofuran (B95107) and an acyl chloride.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound.

Experimental Protocol for Crystal Structure Determination

As the crystal structure of this compound is not currently available, the following section details a generalized experimental protocol for its determination via single-crystal X-ray diffraction.

Crystallization

The primary challenge in the structural analysis of this compound, which is a liquid at room temperature, is obtaining single crystals suitable for X-ray diffraction.[2] This necessitates exploring various crystallization techniques, including:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and can be guided by solubility tests.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation. Due to its low melting point, very low temperatures may be required.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following steps are undertaken for data collection and structure solution:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to minimize radiation damage and thermal vibrations.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities are integrated, and a set of unique reflections is generated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are typically employed to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation and Deposition: The final structure is validated using software tools to check for geometric and crystallographic consistency. Upon successful validation, the crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

The following diagram illustrates the general workflow for crystal structure determination.

Conclusion

While this compound is a commercially and synthetically important molecule, its three-dimensional structure in the solid state has yet to be determined. The lack of a published crystal structure presents an opportunity for further research that would provide valuable insights into its conformational preferences and intermolecular interactions. The protocols and data presented in this guide offer a foundational resource for researchers aiming to undertake the structural elucidation of this compound, thereby contributing to a more complete understanding of this versatile chemical compound.

References

- 1. This compound: an excellent choice for multifunctional fine chemicals | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. 4-Phenylbutanol | 3360-41-6 [chemicalbook.com]

- 3. This compound, 3360-41-6 [thegoodscentscompany.com]

- 4. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 7. CN103073391A - Novel synthesis process for this compound - Google Patents [patents.google.com]

thermodynamic properties of 4-phenyl-1-butanol

An In-depth Technical Guide on the Thermodynamic Properties of 4-phenyl-1-butanol (B1666560)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to a scarcity of direct experimental data for certain thermodynamic parameters, this document combines available physical property data with established experimental protocols for the determination of these properties in similar organic compounds. This approach provides a valuable resource for researchers utilizing this compound in scientific and drug development applications.

Core Thermodynamic and Physical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 3360-41-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.984 g/mL at 20°C | |

| 0.972 g/mL at 25°C | ||

| Refractive Index (n20/D) | 1.521 | |

| Boiling Point | 140-142 °C at 14 mmHg | [1] |

| 258-259 °C at 760 mmHg (estimated) | [1] | |

| Flash Point | >110 °C (>230 °F) | [1] |

| Vapor Pressure | 0.007 mmHg at 25°C (estimated) | [1] |

| Solubility | Soluble in alcohol, almost insoluble in water |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Source |

| Standard Enthalpy of Formation (ΔfH°) | Not available | |

| Heat of Combustion (ΔcH°) | Not available | |

| Heat Capacity (Cp) | Not available | |

| Enthalpy of Vaporization (ΔvapH) | Not available | |

| Enthalpy of Fusion (ΔfusH) | Not applicable (liquid at STP) |

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for some are not available, the following sections detail the standard methodologies used to determine these properties for similar organic liquids.

Determination of Heat of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a sample holder, usually a platinum crucible, within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in their standard states.

-

Assembly and Pressurization: A fuse wire is connected to ignition terminals within the bomb, with the wire in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a well-insulated outer container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the organic compound in the presence of excess oxygen is an exothermic reaction, releasing heat that is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if nitrogen or sulfur are present) and the heat of combustion of the fuse wire. The standard enthalpy of combustion (ΔcH°) can then be calculated from ΔcU using the relationship ΔH = ΔU + Δ(pV).

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid can be determined with high precision using a differential scanning calorimeter.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 K/min) over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The heat flow and temperature of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

Sapphire Standard: To obtain absolute heat capacity values, a baseline is first run with two empty pans. Then, a run is performed with a sapphire standard (a material with a well-characterized heat capacity) in the sample pan. Finally, the sapphire is replaced with the sample pan containing this compound and the run is repeated under identical conditions.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, taking into account the masses of the sample and the sapphire standard.

Determination of Enthalpy of Vaporization using Ebulliometry

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures using an ebulliometer.

Methodology:

-

Apparatus Setup: An ebulliometer, an apparatus designed to measure the boiling point of a liquid at a controlled pressure, is used. The setup includes a boiling flask, a thermometer or temperature probe, a condenser, and a connection to a pressure control system.

-

Measurement: A sample of this compound is placed in the boiling flask. The pressure of the system is set and maintained at a specific value. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is precisely measured.

-

Data Collection: The boiling temperature is recorded for a range of different pressures.

-

Calculation: The enthalpy of vaporization (ΔvapH) is determined from the vapor pressure data using the Clausius-Clapeyron equation:

ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)

where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a liquid organic compound like this compound.

Caption: Generalized workflow for thermodynamic property determination.

References

Biological Activity of 4-Phenyl-1-butanol: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the currently available scientific information regarding the biological activity of 4-phenyl-1-butanol (B1666560). Despite its use as a fragrance agent and a synthetic intermediate in the pharmaceutical industry, there is a significant lack of in-depth research into its intrinsic biological effects. Consequently, this guide summarizes the existing knowledge on this compound and explores the biological activities of its structurally related analogs to provide a contextual framework.

Introduction to this compound

This compound is an aromatic alcohol characterized by a phenyl group attached to a four-carbon butanol chain. It is a colorless liquid with a mild, floral aroma, which has led to its use in the fragrance industry.[1] Beyond its olfactory properties, it serves as a versatile chemical intermediate in organic synthesis.[2] A notable application is its use as a building block in the synthesis of the paclitaxel-incorporating micellar nanoparticle formulation, NK105, which has been investigated for its potential in cancer therapy. It is important to note that in such applications, this compound is a precursor and not the active therapeutic agent itself.

A thorough review of scientific literature reveals a paucity of studies focused directly on the biological activity of this compound. Therefore, quantitative data such as IC50 or EC50 values, detailed experimental protocols for biological assays, and defined signaling pathways are not available for this compound.

Biological Activities of Structurally Similar Compounds

To infer potential biological activities of this compound, it is informative to examine its shorter-chain homologs, which have been more extensively studied.

Phenethyl Alcohol (2-Phenylethanol)

Phenethyl alcohol, a structurally similar compound with a two-carbon alkyl chain, is well-documented for its biological effects.

-

Antimicrobial and Preservative Properties: Phenethyl alcohol is recognized for its broad-spectrum antimicrobial, antiseptic, and disinfectant capabilities.[3] This has led to its widespread use as a preservative in pharmaceutical and cosmetic formulations, where it effectively inhibits the growth of bacteria and fungi, thereby extending product shelf-life.[4] The proposed mechanism for its antibacterial action involves the disruption of the cellular membrane.[5]

-

Bactericidal Concentrations: Research has established that phenethyl alcohol exhibits bactericidal effects within a concentration range of 90 to 180 mM.[6]

-

Antioxidant Potential: In addition to its antimicrobial properties, some studies have indicated that phenethyl alcohol possesses antioxidant activity, enabling it to neutralize free radicals.[4][5]

3-Phenyl-1-propanol

3-Phenyl-1-propanol, the three-carbon chain analog, is also primarily utilized in the flavor and fragrance industry.[7] While it is employed as a biochemical tool in proteomics research, comprehensive data on its specific biological activities are limited.[8] There is some evidence to suggest it may have insecticidal properties.[9]

Quantitative Data Summary

A defining feature of the current body of literature is the absence of quantitative data (e.g., IC50, EC50, Ki) detailing the biological activity of this compound. As such, a structured table for comparative data analysis cannot be provided.

Experimental Methodologies

Detailed experimental protocols specifically designed for the evaluation of the biological activity of this compound are not described in published scientific studies.

Visualizations: Logical and Experimental Workflows

Given the lack of information on specific signaling pathways modulated by this compound, a diagrammatic representation of its mechanism of action is not feasible. However, a conceptual workflow for the preliminary screening of a compound for potential antimicrobial activity, which could be applied to this compound, is presented below.

Conclusion

References

- 1. This compound, 3360-41-6 [thegoodscentscompany.com]

- 2. nbinno.com [nbinno.com]

- 3. selleckchem.com [selleckchem.com]

- 4. revivalabs.com [revivalabs.com]

- 5. Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-phenyl propyl alcohol, 122-97-4 [thegoodscentscompany.com]

- 8. scbt.com [scbt.com]

- 9. 3-Phenyl-1-propanol | CAS:122-97-4 | High Purity | Manufacturer BioCrick [biocrick.com]

The Biological Mechanisms of 4-Phenyl-1-Butanol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the known and putative mechanisms of action of 4-phenyl-1-butanol (B1666560) and its isomer, 4-phenyl-2-butanol (B1222856), in biological systems. While research into this compound's specific molecular interactions is still emerging, this document synthesizes current understanding, drawing parallels from structurally related compounds and detailing established activities of its isomers.

Overview of Phenylbutanols

This compound is an aromatic alcohol characterized by a phenyl group attached to a butanol backbone. It is recognized for its use in the fragrance industry and as a synthetic intermediate in the pharmaceutical field. Its biological activities are a subject of growing interest, with potential mechanisms of action including enzyme inhibition and disruption of bacterial communication. Its isomer, 4-phenyl-2-butanol, has demonstrated clear enzymatic inhibitory effects.

Known Biological Activity: Inhibition of Tyrosinase by 4-Phenyl-2-Butanol

A significant body of research has focused on the biological activity of 4-phenyl-2-butanol, an isomer of this compound. This research has demonstrated its role as an inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis and fruit browning.

Quantitative Data on Tyrosinase Inhibition

The inhibitory effects of 4-phenyl-2-butanol on the monophenolase and diphenolase activities of mushroom tyrosinase have been quantified, as summarized in the table below.

| Compound | Enzyme Activity | IC50 (mM) | Inhibition Type |

| 4-Phenyl-2-butanol | Monophenolase | 1.1 | Mixed-type |

| 4-Phenyl-2-butanol | Diphenolase | 0.8 | Noncompetitive |

Data sourced from a study on the inhibition of mushroom tyrosinase by benzylideneacetone, benzylacetone, and 4-phenyl-2-butanol.[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a representative protocol for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.

Objective: To determine the IC50 value and inhibition type of a test compound against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

L-Tyrosine

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (e.g., 4-phenyl-2-butanol) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-DOPA (for diphenolase activity) or L-Tyrosine (for monophenolase activity) in phosphate buffer.

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

-

Assay for Diphenolase Activity:

-

In a 96-well plate, add the test compound solution at various concentrations.

-

Add the mushroom tyrosinase solution to each well.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Assay for Monophenolase Activity:

-

Follow the same procedure as for diphenolase activity, but use L-Tyrosine as the substrate.

-

Monitor the reaction progress by measuring the increase in absorbance at 475 nm. The lag time of the reaction should also be recorded.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition type, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

-

Putative Mechanism of Action: Quorum Sensing Inhibition

While direct evidence for this compound as a quorum sensing (QS) inhibitor is not yet established, its structural similarity to known QS inhibitors, such as phenylethyl alcohol, suggests a plausible mechanism of action, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation.

The Pseudomonas aeruginosa Quorum Sensing Pathway

P. aeruginosa possesses a complex and hierarchical QS system, primarily regulated by the Las and Rhl systems.

-

Las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, this autoinducer binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of virulence factor genes and the rhlR gene.

-

Rhl system: The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to and activates the RhlR transcriptional regulator. The RhlR/C4-HSL complex controls the expression of another set of virulence genes.

Inhibition of this pathway, potentially by molecules like this compound, could occur through competitive binding to the LasR or RhlR receptors, preventing the binding of the natural autoinducers and thereby attenuating the expression of virulence factors.

References

4-Phenyl-1-Butanol: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 4-phenyl-1-butanol. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and responsibly. This document summarizes key safety data, outlines experimental protocols for hazard assessment, and visualizes relevant workflows and pathways.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a phenyl group attached to a butanol backbone. It is a colorless liquid with a mild floral scent and sees use in the fragrance industry and as an intermediate in chemical synthesis.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 3360-41-6 | [3][4] |

| Molecular Formula | C₁₀H₁₄O | [3][5] |

| Molecular Weight | 150.22 g/mol | [3][5] |

| Boiling Point | 140-142 °C at 14 mmHg | [3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Density | 0.984 g/mL at 20 °C | [3] |

| Solubility | Soluble in alcohol. | [6] |

Hazard Identification and Classification

There are conflicting reports regarding the GHS classification of this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others identify it as a skin and eye irritant, as well as a potential respiratory tract irritant.[4][7] This discrepancy highlights the importance of consulting multiple sources and exercising caution when handling this chemical.

GHS Classification (According to Fisher Scientific SDS): [4]

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Toxicity of Structurally Similar Compounds

To provide a toxicological context, data for structurally related aromatic alcohols, benzyl (B1604629) alcohol and phenethyl alcohol, are presented below. It is crucial to note that while these compounds share structural similarities, their toxicological profiles may differ from that of this compound.

| Compound | Oral LD50 (rat) | Dermal LD50 (rabbit) | Key Toxicological Effects | Reference(s) |

| Benzyl Alcohol | 1.2 g/kg | Not available | Low acute toxicity. Rapidly oxidized to benzoic acid. High concentrations can cause respiratory failure, hypotension, and paralysis. Toxic to neonates ("gasping syndrome"). | [8][9] |

| Phenethyl Alcohol | 2.5 - 3.1 ml/kg | 0.8 g/kg | Harmful if swallowed. Causes eye irritation. May cause mild skin irritation. | [10][11] |

Experimental Protocols for Hazard Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following sections detail the methodologies for key irritation tests.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to identify chemicals that have the potential to cause skin irritation.[12][13][14][15]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The viability of the cells in the model is then assessed, typically using an MTT assay, to determine the level of cytotoxicity caused by the chemical.[14][16]

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

-

Application of Test Substance: A defined amount of the test substance is applied to the surface of the RhE model.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specific period, followed by rinsing and a post-incubation period.

-

Viability Assessment: The viability of the tissue is determined by measuring the conversion of MTT to formazan (B1609692) by mitochondrial enzymes in viable cells.

-

Classification: A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[14][15]

Caption: Workflow for the OECD 439 in vitro skin irritation test.

In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This in vivo test is used to assess the potential of a substance to cause skin irritation or corrosion.[17][18][19][20][21]